2-Methylpiperidine-1-sulfonyl chloride
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Overview
Description
2-Methylpiperidine-1-sulfonyl chloride is a useful research compound. Its molecular formula is C6H12ClNO2S and its molecular weight is 197.68. The purity is usually 95%.
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Scientific Research Applications
Catalytic Sulfonation
In a study by Saidi et al. (2011), 2-methylpiperidine-1-sulfonyl chloride was used in the catalytic meta sulfonation of 2-phenylpyridines. This process involves (arene)ruthenium(II) complexes and demonstrates a unique regioselectivity in electrophilic aromatic substitution, highlighting the compound's potential in facilitating complex catalytic reactions (Saidi et al., 2011).
Isotope-Coded Derivatization
Cai et al. (2016) utilized derivatives of this compound for labeling biogenic amines in the analysis of Chinese rice wine. The study developed a high-performance liquid chromatography-tandem mass spectrometry method for quantifying these amines, indicating the compound's utility in analytical chemistry and food science (Cai et al., 2016).
Synthesis of Heterocyclic Derivatives
Rehman et al. (2019) investigated the synthesis of 1,3,4-oxadiazole derivatives using a precursor similar to this compound. This research contributes to the field of heterocyclic chemistry, especially in developing compounds with therapeutic potential (Rehman et al., 2019).
Antibacterial Evaluation
A study by Aziz‐ur‐Rehman et al. (2017) explored the synthesis of derivatives involving sulfonyl and piperidine functionalities, highlighting the antibacterial properties of these compounds. This research underlines the importance of this compound derivatives in developing new antibacterial agents (Aziz‐ur‐Rehman et al., 2017).
Annuloselectivity in Sulfa-Staudinger Cycloadditions
Yang et al. (2015) examined the annuloselectivity in sulfa-Staudinger cycloadditions, a process that involves imines and sulfonyl chlorides like this compound. The study provides insights into the stereochemistry and reaction mechanisms of such cycloadditions, which are crucial in synthetic organic chemistry (Yang et al., 2015).
Mechanism of Action
2-Methylpiperidine-1-sulfonyl chloride: primarily targets muscarinic receptors. These receptors are part of the parasympathetic nervous system and play a crucial role in various physiological processes.
Mode of Action
The compound acts as a direct muscarinic agonist . By binding to postganglionic muscarinic receptors, it stimulates the parasympathetic nervous system. Unlike acetylcholine, which is rapidly degraded by cholinesterase, This compound exhibits longer-lasting effects due to its resistance to enzymatic degradation .
Properties
IUPAC Name |
2-methylpiperidine-1-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12ClNO2S/c1-6-4-2-3-5-8(6)11(7,9)10/h6H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWRRIROUSRSMDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
926188-59-2 |
Source
|
Record name | 2-methylpiperidine-1-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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